1-methyl-3-nitro-1H-pyrrole
Overview
Description
1-Methyl-3-nitro-1H-pyrrole is a heterocyclic organic compound with the molecular formula C5H6N2O2 It is a derivative of pyrrole, characterized by the presence of a methyl group at the 1-position and a nitro group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-nitro-1H-pyrrole can be synthesized through several methods. One common approach involves the nitration of 1-methylpyrrole using a nitrating agent such as nitric acid in the presence of a suitable solvent . Another method includes the condensation of 2,5-dimethoxytetrahydrofuran with amines followed by nitration .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-nitro-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form 1-methyl-3-amino-1H-pyrrole.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 2- and 5-positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nitrating agents like nitric acid are commonly employed.
Major Products:
Scientific Research Applications
1-Methyl-3-nitro-1H-pyrrole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-3-nitro-1H-pyrrole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects . The compound’s ability to undergo electrophilic substitution also allows it to form covalent bonds with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
1-Methylpyrrole: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitropyrrole: Lacks the methyl group, affecting its solubility and reactivity.
1-Methyl-2-nitro-1H-pyrrole: Similar structure but with the nitro group at the 2-position, leading to different reactivity and applications.
Uniqueness: 1-Methyl-3-nitro-1H-pyrrole is unique due to the combination of the methyl and nitro groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-3-nitropyrrole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-6-3-2-5(4-6)7(8)9/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFXVSYMJSHNQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.